N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and function of B-cells. TAK-659 has shown promising results in pre-clinical studies and is being evaluated for its potential therapeutic applications in various B-cell malignancies.
Mecanismo De Acción
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a selective and irreversible inhibitor of BTK, which plays a crucial role in the BCR signaling pathway. BTK is activated upon the binding of antigens to the BCR, leading to the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide blocks the BCR signaling pathway and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has also been shown to inhibit the proliferation of B-cells and to enhance the activity of immune effector cells, such as natural killer cells and T-cells. In pre-clinical studies, N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has demonstrated potent anti-tumor activity in various B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency against BTK, its ability to induce apoptosis in B-cells, and its potential therapeutic applications in various B-cell malignancies. However, N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide also has some limitations, including its irreversible binding to BTK, which may limit its clinical utility, and its potential off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the development of N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their anti-tumor activity. Another potential direction is the development of more selective and reversible BTK inhibitors that may have fewer off-target effects and greater clinical utility. Additionally, the use of BTK inhibitors in combination with biomarkers or patient stratification strategies may improve their clinical efficacy and reduce the risk of adverse events.
Métodos De Síntesis
The synthesis of N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile to form a substituted benzylidene malononitrile intermediate. This intermediate is then reacted with 4-chlorothiophenol to form the corresponding substituted thiophene derivative. The final step involves the reaction of the thiophene derivative with trifluoromethyl isocyanate to form N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Pre-clinical studies have shown that N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Propiedades
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2OS/c1-17(2,3)12-6-4-11(5-7-12)15(8-22)23-16(24)13-9-25-10-14(13)18(19,20)21/h4-7,9-10,15H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMVMSUQQAHGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2=CSC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.